N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide
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Overview
Description
This compound is a versatile material with potential applications in diverse scientific research . It has a unique structure and properties that make it a promising candidate for investigations in various fields, including medicinal chemistry, materials science, and more.
Molecular Structure Analysis
The molecular weight of this compound is 265.31 . The IUPAC name is tert-butyl (3-oxo-1,2,3,5,6,7-hexahydrocinnolin-6-yl)carbamate . The InChI code is 1S/C13H19N3O3/c1-13(2,3)19-12(18)14-9-4-5-10-8(6-9)7-11(17)16-15-10/h5,7,9,15H,4,6H2,1-3H3,(H,14,18)(H,16,17) .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Novel Antibacterial Agents
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenoxyacetamide and its analogs have been studied for their potential as novel antibacterial agents. Oxazolidinones, a class to which this compound is related, have shown promise due to their unique mechanism of bacterial protein synthesis inhibition. Research has demonstrated their effectiveness against a variety of clinically significant human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis, without inducing rapid resistance development in these organisms (Zurenko et al., 1996).
Anticancer Properties
Studies have also explored the compound's derivatives for anticancer properties. A series of novel acetamides related to this compound have been synthesized and shown to exhibit significant antiproliferative activity against cancer cell lines, including HepG2 and MCF-7. These compounds induced apoptosis and cell cycle arrest at the G0/G1 phase in treated cells, highlighting their potential as therapeutic agents for cancer treatment (Khade et al., 2019).
Antimicrobial and Antifungal Activities
Another research avenue has involved the synthesis of acetamide derivatives with potent antimicrobial and antifungal activities. Certain synthesized compounds have shown promising efficacy against pathogenic microorganisms, suggesting the potential utility of these compounds in treating bacterial and fungal infections (Debnath & Ganguly, 2015).
Enzymatic Degradation Studies
Research on enzymatic degradation processes has also implicated related compounds. Studies on the microbial degradation of steroid ring A have utilized compounds like 2-oxo-cis-4-hexenoic acid, structurally similar to this compound, to understand key intermediates in steroid degradation pathways (Coulter & Talalay, 1968).
Osteoporosis Prevention and Treatment
In the context of osteoporosis, research has identified potent and selective antagonists of the alpha(v)beta(3) receptor, which share a core structural motif with this compound. These compounds have demonstrated efficacy in in vivo models of bone turnover, indicating their potential for clinical development in the prevention and treatment of osteoporosis (Hutchinson et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-9-11-8-12(6-7-14(11)18-19-15)17-16(21)10-22-13-4-2-1-3-5-13/h1-5,9,12H,6-8,10H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLROKMYIKJHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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